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Compound of Interest

Compound Name: FNDR-20123 free base

Cat. No.: B11936684

For Researchers, Scientists, and Drug Development Professionals

Application Notes

FNDR-20123 is a first-in-class, orally active histone deacetylase (HDAC) inhibitor with potent
anti-malarial activity against Plasmodium falciparum.[1][2][3][4] It represents a promising
candidate for the treatment of malaria, including drug-resistant strains.[1][2][4]

Mechanism of Action:

FNDR-20123 functions as a pan-HDAC inhibitor, targeting the epigenetic machinery of both the
parasite and human host cells.[4] Histone deacetylases are enzymes that remove acetyl
groups from lysine residues on histones, leading to chromatin condensation and transcriptional
repression. By inhibiting HDACs, FNDR-20123 is thought to induce hyperacetylation of
histones, resulting in a more open chromatin structure and altered gene expression in the
parasite, ultimately leading to its death.[5][6][7][8] The compound has been shown to inhibit
Plasmodium HDAC1 (PfHDAC1) and is active against both the asexual blood stages and the
sexual gametocyte stages of P. falciparum, suggesting it may also have transmission-blocking
potential.[4][9]

Quantitative Data Summary:

The following table summarizes the key inhibitory concentrations (IC50) of FNDR-20123
against various targets.
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Target/Stage IC50 Value Reference
Plasmodium HDAC 31 nM [11121131[9]
Human HDAC 3 nM [1]12]13119]
P. falciparum Asexual Blood

41 nM [11121[31[4]
Stage
P. falciparum Male

190 nM [L1[2131[41[°]
Gametocytes
P. falciparum Female

>5uM [9][10]
Gametocytes
Human HDAC1 25 nM [1112][3]
Human HDAC2 29 nM [11[2][3]
Human HDAC3 2nM [11[2][3]
Human HDACG6 11 nM [1112][3]
Human HDAC8 282 nM [1][2][3]

Pharmacokinetics and Safety:

In vivo studies in a mouse model have shown that FNDR-20123 can significantly reduce
parasitemia when administered orally.[10] The compound exhibits good oral exposure and a
half-life of 5.5 hours in rats.[9][10] Importantly, it shows negligible cytotoxicity to HepG-2 and
THP-1 cell lines.[9]

Experimental Protocols

Herein are detailed protocols for the use of FNDR-20123 in P. falciparum culture, including
parasite maintenance, synchronization, and drug sensitivity assays.

P. falciparum Asexual Stage Culture

This protocol describes the continuous in vitro culture of asexual P. falciparum erythrocytic
stages.
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Materials:

RPMI-1640 medium with L-glutamine and HEPES

e Human serum (Type A+) or Albumax |

e Human red blood cells (Type O+)

o Gentamicin

e Hypoxanthine

e Sodium bicarbonate

e Gas mixture (5% CO2, 5% 02, 90% N2) or a candle jar
« Sterile culture flasks (25 cm? or 75 cm?)

 Incubator at 37°C

Complete Culture Medium (CCM):

e To 500 mL of RPMI-1640, add 25 mL of heat-inactivated human serum (5% final
concentration) or 2.5 g of Albumax | (0.5% final concentration).

e Add 50 pL of gentamicin (10 mg/mL stock) for a final concentration of 10 pg/mL.

e Add 5 mL of a 10 mM hypoxanthine stock solution for a final concentration of 100 yuM.
o Aseptically add 10.5 mL of 5% sodium bicarbonate solution.

o Store at 4°C for up to two weeks.

Procedure:

e Maintain parasite cultures in sealed flasks at a 5% hematocrit in CCM.

e Incubate at 37°C in a humidified incubator with the specified gas mixture or in a candle jar.
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e Change the medium daily to replenish nutrients and remove waste products.

» Monitor parasitemia every 24-48 hours by preparing a thin blood smear and staining with
Giemsa.

e When parasitemia reaches 5-8%, sub-culture the parasites by diluting with fresh, washed O+
red blood cells to a parasitemia of 0.5-1%.

Synchronization of P. falciparum Culture

Synchronization is crucial for stage-specific drug assays. This protocol uses D-sorbitol to
selectively lyse late-stage trophozoites and schizonts, leaving a culture enriched in ring-stage
parasites.

Materials:

P. falciparum culture with a high proportion of ring stages

5% (w/v) D-sorbitol solution in sterile distilled water, pre-warmed to 37°C

Complete Culture Medium (CCM)

Centrifuge

Procedure:

Transfer the parasite culture to a sterile centrifuge tube.

o Pellet the erythrocytes by centrifugation at 500 x g for 5 minutes.

o Aspirate the supernatant.

» Resuspend the cell pellet in 5-10 volumes of pre-warmed 5% D-sorbitol solution.
e Incubate at room temperature for 10 minutes.

e Centrifuge at 500 x g for 5 minutes and discard the supernatant.

o Wash the pellet twice with CCM, centrifuging and aspirating the supernatant each time.
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Resuspend the final pellet in fresh CCM and return to the incubator. The culture will now be
highly synchronized at the ring stage.

Asexual Stage Drug Sensitivity Assay (SYBR Green I-
based)

This assay determines the 50% inhibitory concentration (IC50) of FNDR-20123 against the
asexual blood stages of P. falciparum.

Materials:

Synchronized ring-stage P. falciparum culture

FNDR-20123 stock solution (e.g., in DMSO)

Complete Culture Medium (CCM)

96-well black, clear-bottom microplates

SYBR Green | nucleic acid stain (10,000x stock in DMSO)

Lysis buffer (20 mM Tris-HCI pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)

Procedure:

Prepare a serial dilution of FNDR-20123 in CCM in a separate 96-well plate.

Adjust the synchronized ring-stage parasite culture to 1% parasitemia and 2% hematocrit in
CCM.

Add 100 pL of the parasite suspension to each well of the 96-well black, clear-bottom plate.

Add 100 pL of the FNDR-20123 dilutions to the respective wells. Include wells with no drug
(positive control) and wells with uninfected erythrocytes (negative control).

Incubate the plate for 72 hours at 37°C in a humidified, gassed incubator or candle jar.
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After incubation, add 100 pL of lysis buffer containing SYBR Green | (diluted 1:5,000) to
each well.

Incubate the plate in the dark at room temperature for 1 hour.
Read the fluorescence using a plate reader.

Calculate the IC50 value by plotting the fluorescence intensity against the log of the drug
concentration and fitting the data to a sigmoidal dose-response curve.

Gametocyte Viability Assay

This protocol is a general guideline for assessing the effect of FNDR-20123 on mature

gametocytes. Specific assays may vary.

Materials:

Mature (Stage V) P. falciparum gametocyte culture

FNDR-20123 stock solution

Gametocyte culture medium

Reagents for assessing viability (e.g., AlamarBlue, or reagents for male gamete
exflagellation assay)

96-well plates

Incubator at 37°C

Procedure:

Purify mature gametocytes from the asexual culture if necessary.

Plate the gametocytes in a 96-well plate.

Add serial dilutions of FNDR-20123 to the wells.

Incubate for 48-72 hours.
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o Assess gametocyte viability. For a male gamete exflagellation assay, stimulate exflagellation
with xanthurenic acid and observe under a microscope. For metabolic assays, add a viability
reagent like AlamarBlue and measure the resulting fluorescence or absorbance.

+ Determine the IC50 value as described for the asexual stage assay.
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Caption: Mechanism of HDAC inhibition by FNDR-20123.
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Caption: Experimental workflow for FNDR-20123 testing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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